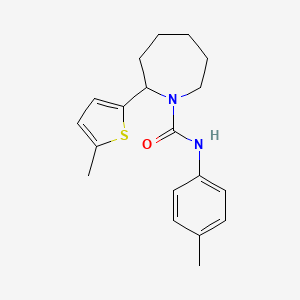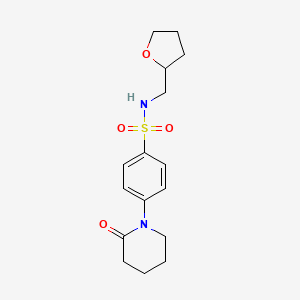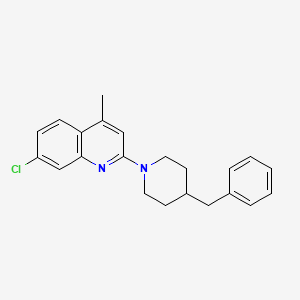
N-(4-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA belongs to the class of azepane carboxamides, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitters in the central nervous system. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been shown to improve cognitive function and memory retention in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide for lab experiments is its ability to penetrate the blood-brain barrier, which makes it an attractive candidate for the development of drugs that target the central nervous system. Additionally, this compound has been shown to exhibit potent pharmacological activities at relatively low doses, which makes it a cost-effective option for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of research could focus on the development of this compound-based drugs for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another area of research could focus on the development of this compound-based materials for use in organic electronics and optoelectronics. Additionally, further studies could investigate the mechanisms of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
N-(4-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized using a multistep process that involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 4-methylphenylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with 1-bromoazepane to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. In pharmacology, this compound has been investigated for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. In material science, this compound has been studied for its potential applications in the development of organic semiconductors.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-7-10-16(11-8-14)20-19(22)21-13-5-3-4-6-17(21)18-12-9-15(2)23-18/h7-12,17H,3-6,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYDTUJPZZVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081047.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5081058.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5081060.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B5081071.png)
![4-({4-[2-oxo-2-(4-phenyl-1-piperidinyl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B5081078.png)
![1-(4-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5081080.png)
![1-[(4-ethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5081083.png)
![11-(1-piperidinylcarbonyl)dibenzo[a,c]phenazine](/img/structure/B5081085.png)


![N-methyl-1-(5-methyl-2-furyl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5081110.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5081112.png)
![ethyl 4-cyano-3-methyl-5-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5081117.png)
![3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate hydrochloride](/img/structure/B5081131.png)
